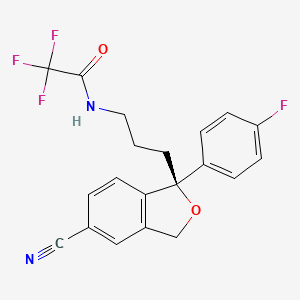

S-(+)-N-Trifluoroacetodidemethyl Citalopram

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

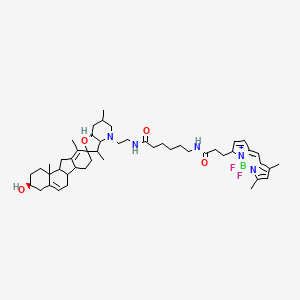

S-(+)-N-Trifluoroacetodidemethyl Citalopram is a derivative of citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder . The primary target for citalopram is the serotonin transporter (SERT), which is responsible for serotonin (or 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons .

科学的研究の応用

Application in Psychiatry

Summary of the Application

Escitalopram is a widely used antidepressant for the treatment of patients with major depression . It is the pure S-enantiomer of racemic citalopram .

Methods of Application

The primary molecular target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin (also called 5-hydroxytryptamine [5-HT]) reuptake at the terminals and cell bodies of serotonergic neurons .

Results or Outcomes

Several clinical trials and meta-analyses indicate that escitalopram is quantitatively more efficacious than many other antidepressants with a faster onset of action .

Application in Neuropharmacology

Summary of the Application

Escitalopram has an allosteric effect at the serotonin transporter . This allosteric binding leads to antidepressant effects by increasing extracellular 5-HT levels which enhance 5-HT neurotransmission .

Methods of Application

In vitro studies have shown that through allosteric binding, escitalopram decreases its own dissociation rate from the orthosteric site on the SERT .

Results or Outcomes

The findings from binding, neurochemical, and neurophysiological studies may provide a mechanistic rationale for the clinical difference observed with escitalopram compared to other antidepressant therapies .

Application in Pharmacology

Summary of the Application

Escitalopram is used in pharmacology as a tool to understand the molecular pharmacology of the serotonergic system .

Methods of Application

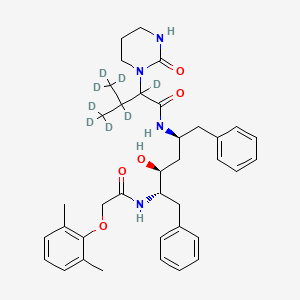

The short ‘S’ allele of the serotonin transporter gene-linked polymorphic region has been associated with poorer antidepressant response in major depressive disorder and with antidepressant-induced mania .

Results or Outcomes

In about 80% of subjects homozygous for the ‘S’ allele, fluoxetine treatment develops new or worsening insomnia (P < 0.005) .

Application in Bioorganic & Medicinal Chemistry

Summary of the Application

Escitalopram has been used in the development of photoaffinity ligands targeting the human serotonin transporter (hSERT), a key protein involved in disease states such as depression and anxiety .

Methods of Application

This research highlights three derivatives of the selective serotonin reuptake inhibitor (SSRI) (S)-citalopram that were rationally designed and synthesized to contain a photoreactive benzophenone or an aryl azide for protein target capture via photoaffinity labeling and a terminal alkyne or an aliphatic azide for click chemistry-based proteomics .

Application in Pharmacogenetics

Summary of the Application

Escitalopram is used in pharmacogenetics to understand the genetic factors influencing the response to antidepressants .

特性

IUPAC Name |

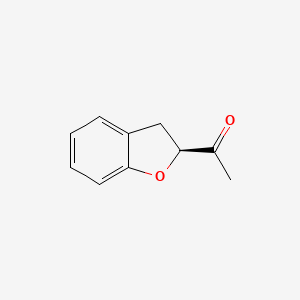

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXPNSRROUWKMK-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652685 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(+)-N-Trifluoroacetodidemethyl Citalopram | |

CAS RN |

1217811-50-1 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)